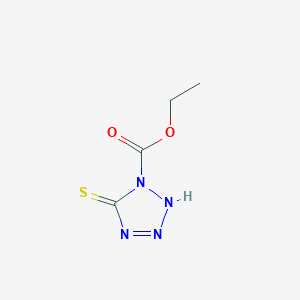

5-Mercapto-tetrazol-1-carbonsäureethylester

Übersicht

Beschreibung

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester is a heterocyclic compound containing a tetrazole ring substituted with a mercapto group and an ethyl ester group. Tetrazoles are known for their stability and unique chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Agents

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester serves as an important intermediate in the synthesis of cephalosporin antibiotics. One notable application is in the production of ceforanide, a potent injectable cephalosporin. The compound acts as a 3-substituent in several active antibiotics, enhancing their antibacterial properties .

Table 1: Antibiotics Derived from 5-Mercapto-tetrazole-1-carboxylic Acid Ethyl Ester

| Antibiotic Name | Type | Mechanism of Action |

|---|---|---|

| Ceforanide | Cephalosporin | Inhibits bacterial cell wall synthesis |

| Other Cephalosporins | Various | Broad-spectrum antibacterial activity |

Coordination Chemistry

Recent studies have explored the coordination chemistry of mercaptocarboxylate ligands, including 5-mercapto-tetrazole-1-carboxylic acid ethyl ester. Research indicates that this compound can form stable complexes with various metal ions, which may have implications for catalysis and materials science .

Case Study: Coordination with Metal Ions

A study investigated the ability of 5-mercapto-tetrazole-1-acetic acid to coordinate with transition metals. The findings suggest that complexes formed with metals such as copper and nickel exhibit unique electronic properties, which could be harnessed in designing new catalysts for organic reactions .

Industrial Applications

The industrial synthesis of 5-mercapto-tetrazole-1-carboxylic acid ethyl ester is notable for its efficiency and scalability. The compound is produced through a series of chemical reactions involving bromination and subsequent thiourea treatment, making it a viable candidate for large-scale antibiotic production .

Process Overview: Synthesis Steps

- Bromination : Heating tetrazolyl-1-acetic acid with bromine to form 5-bromotetrazolyl-1-acetic acid.

- Thiol Reaction : Reacting the brominated product with thiourea to yield the mercapto derivative.

- Purification : Isolating the desired product through recrystallization techniques.

Wirkmechanismus

Target of Action

Tetrazoles, a class of compounds to which this compound belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

Tetrazoles are known to play an important role in coordination chemistry as ligands . They have specific thermochemical properties and exhibit multiple reactivity . This suggests that 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester may affect pathways related to these properties and reactivities.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester may have similar properties.

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may have similar effects to those of carboxylic acids at the molecular and cellular level.

Action Environment

Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that the compound may also exhibit stability under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s mercapto group allows it to form strong bonds with metal ions, making it an effective ligand in coordination chemistry . It interacts with enzymes such as cyclooxygenase, where it acts as an inhibitor, thereby reducing the production of pro-inflammatory molecules . Additionally, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester can interact with proteins involved in signal transduction pathways, influencing cellular responses .

Cellular Effects

The effects of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins . This modulation can lead to changes in gene expression, affecting cellular metabolism and function . For instance, in cancer cells, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . In normal cells, it can enhance cellular resilience to oxidative stress by upregulating antioxidant genes .

Molecular Mechanism

At the molecular level, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . The compound can also act as a competitive inhibitor, binding to the same site as the natural substrate and preventing its interaction with the enzyme . Additionally, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester can influence gene expression by interacting with transcription factors and modulating their activity . This can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that the compound’s activity can diminish over time, necessitating the use of fresh preparations for consistent results . Long-term exposure to 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester in cell cultures has been observed to cause gradual changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions . Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its risks .

Metabolic Pathways

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux . The compound’s interaction with metabolic enzymes can also affect the levels of key metabolites, altering cellular metabolism . For example, it can inhibit the production of pro-inflammatory metabolites, thereby reducing inflammation .

Transport and Distribution

Within cells and tissues, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its bioavailability . Additionally, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester can be distributed to specific cellular compartments, where it exerts its effects . Its distribution within the body can influence its overall efficacy and safety .

Subcellular Localization

The subcellular localization of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria, where it can influence mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity . By targeting specific subcellular compartments, 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester can exert precise effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester typically involves the reaction of ethyl chloroformate with 5-mercapto-1H-tetrazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

In an industrial setting, the production of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Amides, ethers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Mercapto-1-methyltetrazole: Similar structure but with a methyl group instead of an ethyl ester.

5-Phenyltetrazole: Contains a phenyl group instead of a mercapto group.

1-Methyl-5-benzyltetrazole: Features a benzyl group and a methyl group on the tetrazole ring.

Uniqueness

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester is unique due to the presence of both a mercapto group and an ethyl ester group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The mercapto group allows for strong interactions with metal ions, while the ethyl ester group offers opportunities for further chemical modifications .

Biologische Aktivität

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester (CAS No. 1160995-21-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids while providing enhanced stability and bioavailability. The presence of the mercapto group contributes to its reactivity and potential biological interactions.

Tetrazoles often act as bioisosteres for carboxylic acids, facilitating the development of compounds with improved pharmacological profiles. The mechanism of action for 5-mercapto-tetrazole-1-carboxylic acid ethyl ester may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as glutathione reductase, which is crucial for the survival of pathogens like Plasmodium falciparum, the malaria-causing parasite .

- Antioxidant Activity : The mercapto group may contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems .

- Anticancer Activity : Research indicates that tetrazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Properties

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester has been evaluated for its antimicrobial activity. The structural modifications associated with tetrazole derivatives enhance their interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

Anticancer Properties

Studies have demonstrated that tetrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 5-mercapto-tetrazole have shown promising results in inhibiting the growth of multidrug-resistant cancer cells, suggesting their potential as novel anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of glutathione reductase |

Detailed Research Findings

- Antimalarial Activity : The compound has shown potential as an antimalarial agent by inhibiting key enzymes in the Plasmodium lifecycle. The modification with tetrazole enhances its bioavailability and efficacy compared to traditional carboxylic acid derivatives .

- Antiproliferative Studies : A study involving various human cancer cell lines revealed that certain tetrazole derivatives significantly reduced cell proliferation rates, with IC50 values indicating strong activity against resistant strains .

- Mechanistic Insights : Research has indicated that 5-mercapto-tetrazole derivatives can induce apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

Eigenschaften

IUPAC Name |

ethyl 5-sulfanylidene-2H-tetrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c1-2-10-4(9)8-3(11)5-6-7-8/h2H2,1H3,(H,5,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBYAGJDPDSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.